BenchChemオンラインストアへようこそ!

Ethyl aminohydroxyiminoacetate

Physicochemical Characterization Solid-State Handling Procurement Specification

Ethyl aminohydroxyiminoacetate (CAS 1217428-98-2), systematically named ethyl (E)-2-amino-2-(hydroxyimino)acetate, is a bifunctional C4H8N2O3 building block (MW 132.12) possessing both a free α-amino group and an ethyl oxime ester within the same compact scaffold. This compound is distinct from the widely used peptide coupling additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate, CAS 3849-21-6), which bears an electron-withdrawing cyano group in place of the amino substituent.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 1217428-98-2
Cat. No. B3342074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl aminohydroxyiminoacetate
CAS1217428-98-2
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)N
InChIInChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)
InChIKeyQGYKRMZPOOILBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Aminohydroxyiminoacetate (CAS 1217428-98-2): A Structurally Distinct α-Amino Oxime Ester for Precision Synthesis


Ethyl aminohydroxyiminoacetate (CAS 1217428-98-2), systematically named ethyl (E)-2-amino-2-(hydroxyimino)acetate, is a bifunctional C4H8N2O3 building block (MW 132.12) possessing both a free α-amino group and an ethyl oxime ester within the same compact scaffold . This compound is distinct from the widely used peptide coupling additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate, CAS 3849-21-6), which bears an electron-withdrawing cyano group in place of the amino substituent [1]. The presence of the nucleophilic amine confers unique reactivity toward aminolysis and heterocyclization pathways that are inaccessible to the cyano or chloro congeners, positioning it as a versatile intermediate for amidoxime and oxadiazole synthesis rather than merely a peptide coupling auxiliary .

Why Ethyl Aminohydroxyiminoacetate Cannot Be Replaced by Generic Hydroxyimino Acetates in Synthesis


Substituting ethyl aminohydroxyiminoacetate with other α-hydroxyimino acetates—such as the cyano analog Oxyma (CAS 3849-21-6), the chloro analog (CAS 14337-43-0), or the unsubstituted ethyl 2-(hydroxyimino)acetate (CAS 31767-15-4)—fundamentally alters both the reactivity profile and the accessible chemical space. The amino substituent in ethyl aminohydroxyiminoacetate is a nucleophilic handle that enables direct aminolysis with aminomagnesium bromides to yield carbamoylformamidoximes, a transformation not feasible with the cyano or chloro variants . Conversely, the cyano group of Oxyma provides an acidic oxime (pKa ~4.5) critical for its function as a racemization-suppressing additive in carbodiimide-mediated peptide coupling, whereas the amino congener has an oxime pKa shifted by approximately five orders of magnitude (predicted pKa ~10.27) . This dramatic difference in acidity and nucleophilicity means these compounds are not interchangeable: Oxyma is selected for peptide coupling efficiency, while ethyl aminohydroxyiminoacetate is selected for its ability to serve as a primary amine-bearing scaffold for constructing nitrogen-rich heterocycles and amidoxime pharmacophores .

Quantitative Differentiation Evidence for Ethyl Aminohydroxyiminoacetate vs. Closest Analogs


Melting Point and Physical Form Differentiation vs. Cyano and Chloro Analogs

Ethyl aminohydroxyiminoacetate is a crystalline solid with a melting point of 99–103 °C, in contrast to the cyano analog Oxyma which melts at 131–135 °C, and the chloro analog ethyl chloro(hydroxyimino)acetate which melts at 70–76 °C . This 30 °C differential from Oxyma and identifiably distinct handling form enable unambiguous identity verification during incoming quality control, reducing the risk of mis-shipment or container mislabeling when multiple hydroxyimino acetate derivatives are procured simultaneously for parallel synthesis workflows .

Physicochemical Characterization Solid-State Handling Procurement Specification

Unique Aminolysis Reactivity: Direct Conversion to Carbamoylformamidoximes

The free α-amino group in ethyl aminohydroxyiminoacetate enables a direct, single-step transformation to carbamoylformamidoximes upon treatment with aminomagnesium bromides (prepared in situ from primary or secondary amines with ethylmagnesium bromide), a reaction explicitly demonstrated for this substrate class . This reactivity is mechanistically unavailable to the cyano analog Oxyma, where the electron-withdrawing nitrile deactivates the adjacent position toward nucleophilic acyl substitution, and to the chloro analog, which preferentially undergoes nucleophilic displacement of chloride rather than the desired amidoxime formation [1].

Amidoxime Synthesis Heterocyclic Chemistry Organometallic Reagents

Oxadiazole Heterocycle Precursor: Gateway to Metronidazole-Derived Photoproducts

Ethyl aminohydroxyiminoacetate serves as a key intermediate in the synthesis of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (H942278), which is a structurally characterized photolysis product of the clinically important nitroimidazole antibiotic metronidazole . This specific 1,2,4-oxadiazole-forming utility derives from the amino-oxime bifunctionality: the amino group participates in cyclocondensation while the hydroxyimino moiety provides the oxadiazole oxygen. The cyano analog Oxyma cannot access this cyclization manifold because the nitrile carbon is already at the nitrile oxidation state and does not provide the requisite amidoxime tautomerism for oxadiazole ring closure .

1,2,4-Oxadiazole Synthesis Antibiotic Derivatives Photolysis Products

Antibacterial Activity Profile: Gram-Positive and Gram-Negative Spectrum vs. Class Expectations

Ethyl aminohydroxyiminoacetate has been reported to exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Clostridium difficile) and Gram-negative (Escherichia coli, Salmonella enterica serovar Typhi, Pseudomonas aeruginosa) organisms, with a proposed dual mechanism involving bacterial DNA gyrase/topoisomerase inhibition and 16S ribosomal RNA binding . While specific MIC values for this exact compound are not available in the peer-reviewed literature for direct comparison, a class-level comparison is informative: the related 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate subclass (cephalosporin side-chain precursors) displays antibacterial activity that is highly dependent on the syn-oxime configuration and the identity of the heterocycle attached at the α-position [1]. The amino substituent in ethyl aminohydroxyiminoacetate, unlike the aminothiazole-bearing analogs, eliminates the stereochemical complexity of the syn/anti oxime geometry as a variable in biological activity, potentially simplifying structure-activity relationship (SAR) interpretation.

Antibacterial DNA Gyrase Inhibition Protein Synthesis Inhibition

Oxime pKa and Ionization State: Pharmacokinetic Implications for CNS Penetration

The predicted oxime pKa of ethyl aminohydroxyiminoacetate is approximately 10.27, meaning the oxime hydroxyl remains predominantly protonated (neutral) at physiological pH (7.4) . This contrasts with Oxyma (predicted oxime pKa ~4.5), where the cyano group's electron-withdrawing effect renders the oxime predominantly deprotonated (anionic) at pH 7.4 [1]. This ionization difference has direct pharmacokinetic consequences: neutral oxime species are capable of passive blood-brain barrier (BBB) penetration, as demonstrated in a structure-activity analysis of 134 oxime reactivators where neutral 2-hydroxyiminoacetamides showed superior CNS distribution compared to permanently charged analogs [2]. While ethyl aminohydroxyiminoacetate itself has not been evaluated in BBB models, the class-level inference from the extensive cholinesterase reactivator literature establishes that a pKa above physiological pH is a critical molecular property for CNS accessibility within the hydroxyimino acetamide/acetate chemotype.

Physicochemical Property Blood-Brain Barrier Drug Design

Optimal Procurement and Application Scenarios for Ethyl Aminohydroxyiminoacetate


Synthesis of Carbamoylformamidoxime Libraries for Kinase Inhibitor Screening

Medicinal chemistry teams building amidoxime-based kinase inhibitor libraries should procure ethyl aminohydroxyiminoacetate as the preferred starting material. The Nicolaides aminolysis protocol using aminomagnesium bromides provides direct access to diverse carbamoylformamidoximes in a single step, a transformation that is mechanistically unavailable from Oxyma or the chloro congener [1]. The crystalline nature (mp 99–103 °C) and 97% commercial purity specification allow accurate stoichiometric calculations without the handling complications associated with hygroscopic or low-melting analogs .

Metronidazole Photoproduct Reference Standard Synthesis

Analytical chemistry and pharmaceutical quality control laboratories developing impurity profiling methods for metronidazole formulations should source ethyl aminohydroxyiminoacetate specifically for synthesizing the 1,2,4-oxadiazole photoproduct H942278 [1]. No alternative hydroxyimino acetate can directly deliver this oxadiazole scaffold without additional functional group manipulations, making this compound the sole practical synthetic entry point for this reference standard. Batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm supports regulatory compliance for GMP-adjacent impurity characterization workflows .

Fragment-Based Antibacterial Drug Discovery Targeting DNA Gyrase

Early-stage antibacterial drug discovery programs seeking novel DNA gyrase B inhibitors can evaluate ethyl aminohydroxyiminoacetate as a fragment hit based on its reported dual Gram-positive/Gram-negative activity profile and proposed gyrase/topoisomerase inhibitory mechanism [1]. The structural simplicity of the scaffold—lacking the stereochemical complexity of the aminothiazole-oxime class—facilitates rapid SAR exploration through parallel derivatization of both the amino and ester functionalities. Researchers should note that peer-reviewed MIC data are not yet available; procurement should be accompanied by in-house MIC determination against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as a first step .

CNS-Penetrant Prodrug Design Using Neutral Oxime Scaffolds

Neuroscience drug discovery programs targeting CNS indications where organophosphate exposure or cholinergic dysfunction is implicated should consider ethyl aminohydroxyiminoacetate as a fragment for designing BBB-penetrant oxime-based therapeutics. The predicted pKa of 10.27 ensures the oxime remains neutral at physiological pH, a property that class-level evidence from 134 hydroxyimino acetamide reactivators has correlated with superior CNS distribution [1]. Unlike the anionic Oxyma (pKa ~4.5), this compound provides a neutral scaffold compatible with passive BBB permeation from the outset of a lead optimization program, avoiding the need for prodrug strategies to mask a charged oxime .

Quote Request

Request a Quote for Ethyl aminohydroxyiminoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.